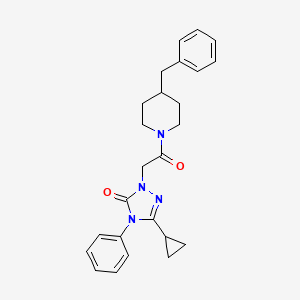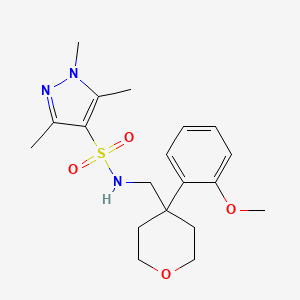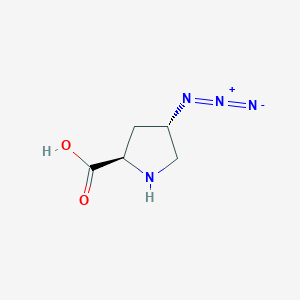
1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups and structural motifs, including a benzylpiperidine moiety, a 1,2,4-triazole ring, and a cyclopropyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it may involve the coupling of a benzylpiperidine derivative with a 1,2,4-triazole derivative .Molecular Structure Analysis
The molecular structure of this compound would be characterized by several distinct features, including the rigid, aromatic benzylpiperidine and phenyl groups, the three-membered cyclopropyl ring, and the heterocyclic 1,2,4-triazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the benzylpiperidine moiety could potentially undergo reactions at the nitrogen atom or the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 1,2,4-triazole ring and the nonpolar benzyl and phenyl groups could impact its solubility and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
- A study detailed the one pot synthesis and spectral analyses of newly synthesized 1,2,3-triazoles, including the analysis of their crystal structures and DFT studies. The research emphasized the synthesis via a three-component strategy and highlighted the compounds' stability through intermolecular hydrogen bonding interactions, contributing to their potential applications in designing new molecules with specific properties (Ahmed et al., 2016).
Catalytic Applications
- Research on half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands revealed their applications in catalytic oxidation and transfer hydrogenation reactions. This study demonstrated the potential of these complexes in enhancing catalytic efficiency, showcasing the relevance of 1,2,3-triazole derivatives in catalytic processes (Saleem et al., 2013).
Molecular Interaction Studies
- Another research effort focused on the Hirshfeld surface analysis and DFT calculations of ethyl 2-triazolyl-2-oxoacetate derivatives, emphasizing the π-hole tetrel bonding interactions. These findings are vital for understanding the molecular interactions and the nucleophilic/electrophilic nature of these compounds, which could influence their reactivity and applications in material science or drug design (Ahmed et al., 2020).
Bioactive Compound Development
- The synthesis and antimicrobial screening of novel triazole derivatives were explored, emphasizing their potential as antimicrobial agents. This area of research indicates the application of such compounds in developing new antimicrobial agents with specific target efficacy (Shaikh et al., 2014).
Material Science and Photophysics
- Investigations into efficient organic light-emitting diodes (OLEDs) with low efficiency roll-off highlighted the use of iridium emitters with specific ligands, demonstrating the potential of triazole derivatives in improving OLED performance and efficiency. Such research underscores the importance of these compounds in advancing material science and photophysics (Jin et al., 2014).
properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-cyclopropyl-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c30-23(27-15-13-20(14-16-27)17-19-7-3-1-4-8-19)18-28-25(31)29(22-9-5-2-6-10-22)24(26-28)21-11-12-21/h1-10,20-21H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYAXUGIUMMYIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,7aR)-1-(propan-2-yl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride](/img/structure/B2689354.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2689361.png)
![3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-4-(4-methylpiperazino)quinoline](/img/structure/B2689362.png)
![[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2689363.png)


![N-(1-Cyanocyclohexyl)-N-methyl-2-[5-[(2-methylphenyl)methyl]tetrazol-2-yl]acetamide](/img/structure/B2689369.png)

![2-Amino-N-cyclopentyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2689371.png)

